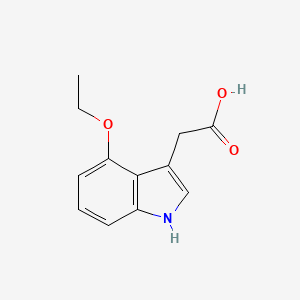

2-(4-ethoxy-1H-indol-3-yl)acetic acid

Overview

Description

2-(4-ethoxy-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by an indole core substituted with an ethoxy group at the 4-position and an acetic acid moiety at the 3-position .

Mechanism of Action

Target of Action

It is known that indole derivatives, such as 2-(4-ethoxy-1h-indol-3-yl)acetic acid, have a broad spectrum of biological activities . For instance, some indole-3-acetic acid derivatives are known to target interleukin-2 .

Mode of Action

For example, Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .

Biochemical Pathways

Four of the biosynthetic pathways of IAA start from tryptophan .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is crucial to store the compound away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-1H-indol-3-yl)acetic acid typically involves the formation of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base. The acetic acid moiety is then introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, facilitated by the electron-donating ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of dihydroindole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-(4-ethoxy-1H-indol-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural indole compounds.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

4-methoxyindole-3-acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid.

Uniqueness

2-(4-ethoxy-1H-indol-3-yl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-(4-ethoxy-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its diverse biological activities. The presence of the ethoxy group in its structure enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is largely attributed to its structural similarity to natural indole compounds, particularly indole-3-acetic acid (IAA), a plant hormone. The mechanism involves:

- Binding to Protein Complexes : Similar to IAA, this compound may bind to specific protein complexes in cells, influencing gene expression and cellular signaling pathways.

- Ubiquitination of Proteins : The binding can lead to the ubiquitination of Aux/IAA proteins, which are involved in auxin signaling and plant growth regulation.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including cervical adenocarcinoma (HeLa) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| 4l (related indole derivative) | HeLa | 9.73 |

- Antimicrobial Properties : Indole derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi . The specific activity of this compound against resistant strains remains an area for further exploration.

Research Findings

Several studies have explored the biological activity and potential applications of this compound:

- Anticancer Studies : A study investigated the synthesis of α-indolylacrylates, which showed promising anticancer activity against HeLa cells. The results indicated that structural modifications could enhance potency against cancer cell lines .

- Antimicrobial Activity : Research has highlighted the potential of indole-containing compounds as platforms to combat antibiotic resistance. These compounds demonstrated significant antibacterial activity against strains such as MRSA .

- Pharmacological Applications : The compound's role in modulating inflammation and other biological pathways suggests its potential use in therapeutic formulations targeting inflammatory diseases and cancer .

Case Studies

A notable case study involved the evaluation of various indole derivatives, including this compound, for their anticancer effects. In vitro assays revealed that these compounds could effectively inhibit cell proliferation in several cancer cell lines, supporting their development as potential therapeutic agents.

Summary

The biological activity of this compound is characterized by its anticancer, antimicrobial, and anti-inflammatory properties. Ongoing research continues to uncover its mechanisms of action and therapeutic potentials. With further investigation, this compound may contribute significantly to the development of new pharmacological agents.

Properties

IUPAC Name |

2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-10-5-3-4-9-12(10)8(7-13-9)6-11(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDBZHCLFNFJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667290 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191675-69-1 | |

| Record name | (4-Ethoxy-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethoxy-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.